molecular formula C15H14ClNO2 B5507929 3-chloro-N-(4-hydroxy-3,5-dimethylphenyl)benzamide

3-chloro-N-(4-hydroxy-3,5-dimethylphenyl)benzamide

Cat. No. B5507929
M. Wt: 275.73 g/mol
InChI Key: CUUMQAZZNLCVSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Chloro-N-(4-hydroxy-3,5-dimethylphenyl)benzamide and its derivatives involves multiple steps, including the Bischler-Napieralski reaction, which has been used to cyclize N-(4-aryl-4-hydroxybutyl)benzamides to pyrroles, indicating a method for creating complex structures from simpler benzamide derivatives (Browne et al., 1981). Additionally, the synthesis of related compounds has shown the incorporation of tritium into benzamide functionalities, showcasing advanced labeling techniques (Hong et al., 2015).

Molecular Structure Analysis

X-ray diffraction, NMR, and DFT calculations have been instrumental in characterizing the molecular structure of benzamide derivatives. Studies have revealed extensive intramolecular hydrogen bonds stabilizing the structures, with specific derivatives forming dimeric pairs or adopting half-chair conformations, highlighting the diverse molecular geometries within this chemical class (Siddiqui et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving 3-Chloro-N-(4-hydroxy-3,5-dimethylphenyl)benzamide derivatives often involve the formation of complexes with metals, demonstrating potential for developing novel metal-based therapeutic agents. For example, metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have been synthesized and tested for anti-tumor activities, suggesting their utility as kinase inhibitors (Aboelmagd et al., 2021).

Physical Properties Analysis

The physical properties of 3-Chloro-N-(4-hydroxy-3,5-dimethylphenyl)benzamide derivatives are influenced by their molecular structure. Characteristics such as solubility, melting point, and crystal structure are determined by the presence of functional groups and their interactions. For instance, the solubility of polyamides derived from related compounds has been extensively studied, showing excellent solubility in various organic solvents, which is crucial for pharmaceutical applications (Liaw et al., 2002).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of 3-Chloro-N-(4-hydroxy-3,5-dimethylphenyl)benzamide derivatives, are pivotal for their potential applications. These properties are explored through synthesis reactions, spectroscopic analysis, and computational chemistry studies, providing insights into the reactivity patterns and stability under various conditions. The investigation of new derivatives has highlighted their anticipated anticancer activity, based on modifications of the parent structure to enhance biological activity (Rayes et al., 2019).

Scientific Research Applications

Complex Formation and Analytical Applications

  • The compound N-Hydroxy-N-(p-chlorophenyl)-N′-(2,3-dimethylphenyl)-p-toluamidine hydrochloride forms water-insoluble mixed complexes with Fe3+, V5+, and Mo5+ in thiocyanate media, demonstrating utility in the extractive-photometric determination of these metals. This indicates potential applications in analytical chemistry for the sensitive and selective detection of metal ions at microgram levels without interference from other common ions (Kharsan, Patel, & Mishra, 1979).

Herbicide Activity

  • A related compound, N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, has been identified as herbicidally active on annual and perennial grasses, suggesting potential agricultural utility. This highlights the role of benzamide derivatives in developing new herbicides for use in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).

Synthesis and Labeling for Biological Studies

  • The synthesis and characterization of tritium-labeled N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide, a potent C-C chemokine receptor 1 (CCR1) antagonist, suggest applications in biological and medicinal research, particularly in labeling studies to track the distribution and pharmacokinetics of drug molecules (Hong et al., 2015).

Polyamide Synthesis and Material Science

  • The synthesis of new highly soluble polyamides derived from α,α’-bis[3,5-dimethyl-4-(4-aminophenoxy)phenyl]-1,4-diisopropylbenzene showcases the utility of such compounds in creating materials with excellent solubility in a variety of solvents and high thermal stability. These materials are promising for advanced applications in electronics and materials science due to their amorphous nature and good thermal properties (Liaw et al., 2002).

Molecular Docking and Drug Development

  • The synthesis and biological evaluation of novel benzenesulfonamide derivatives, including studies on their antitumor activity and molecular docking analyses, indicate the potential of such compounds in the development of new therapeutics. These studies provide insight into the structural requirements for the biological activity of benzamide derivatives and offer a basis for the design of novel drugs with improved efficacy (Fahim & Shalaby, 2019).

Mechanism of Action

The mechanism of action of “3-chloro-N-(4-hydroxy-3,5-dimethylphenyl)benzamide” is not available in the search results .

Safety and Hazards

The safety and hazards associated with “3-chloro-N-(4-hydroxy-3,5-dimethylphenyl)benzamide” are not available in the search results .

Future Directions

The future directions for research on “3-chloro-N-(4-hydroxy-3,5-dimethylphenyl)benzamide” are not available in the search results .

properties

IUPAC Name

3-chloro-N-(4-hydroxy-3,5-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-9-6-13(7-10(2)14(9)18)17-15(19)11-4-3-5-12(16)8-11/h3-8,18H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUMQAZZNLCVSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7155351

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